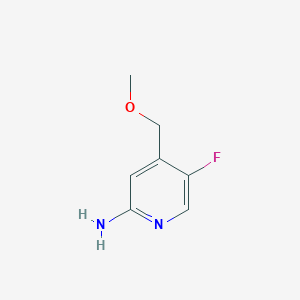
5-Fluoro-4-(methoxymethyl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-4-(methoxymethyl)pyridin-2-amine: is a fluorinated pyridine derivative. Compounds containing fluorine atoms are of significant interest in various fields due to their unique chemical and biological properties. The presence of a fluorine atom in the pyridine ring can significantly alter the compound’s reactivity, stability, and interaction with biological systems.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Baltz-Schiemann reaction , which involves the diazotization of an amino group followed by fluorination . Another method involves the Umemoto reaction , which uses electrophilic fluorinating agents to introduce the fluorine atom .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of these compounds.
化学反応の分析
Types of Reactions
5-Fluoro-4-(methoxymethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.
科学的研究の応用
5-Fluoro-4-(methoxymethyl)pyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated pyridines are often explored for their potential as pharmaceutical agents due to their enhanced stability and bioavailability.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 5-Fluoro-4-(methoxymethyl)pyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity to enzymes and receptors. This interaction can modulate various biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2-Amino-5-fluoropyridine: Another fluorinated pyridine with similar properties but different substitution patterns.
5-Fluoro-2-methoxypyridine: Similar in structure but with a different functional group arrangement.
Uniqueness
5-Fluoro-4-(methoxymethyl)pyridin-2-amine is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to other fluorinated pyridines. Its methoxymethyl group can influence its solubility and reactivity, making it a valuable compound in various research applications.
特性
分子式 |
C7H9FN2O |
|---|---|
分子量 |
156.16 g/mol |
IUPAC名 |
5-fluoro-4-(methoxymethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H9FN2O/c1-11-4-5-2-7(9)10-3-6(5)8/h2-3H,4H2,1H3,(H2,9,10) |
InChIキー |
JPWGBDZISWMTJE-UHFFFAOYSA-N |
正規SMILES |
COCC1=CC(=NC=C1F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















